N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide

Antiparasitic Carbonic Anhydrase Inhibition Kinase Inhibition

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide (CAS 1010933-36-4) is a synthetic organic compound combining a benzothiadiazole moiety, a sulfonamide linkage, and a 2-bromobenzamide group. This compound belongs to a broader class of sulfonamidobenzamides incorporating a benzo-2,1,3-thiadiazole ring, a scaffold that has been historically explored for antiparasitic applications, particularly in anthelmintic research.

Molecular Formula C15H13BrN4O3S2
Molecular Weight 441.3 g/mol
Cat. No. B12171031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide
Molecular FormulaC15H13BrN4O3S2
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC3=NSN=C32)Br
InChIInChI=1S/C15H13BrN4O3S2/c16-11-5-2-1-4-10(11)15(21)17-8-9-18-25(22,23)13-7-3-6-12-14(13)20-24-19-12/h1-7,18H,8-9H2,(H,17,21)
InChIKeyZQOPWFBEKAZZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide: Structural Identity and Baseline Procurement Context


N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide (CAS 1010933-36-4) is a synthetic organic compound combining a benzothiadiazole moiety, a sulfonamide linkage, and a 2-bromobenzamide group. This compound belongs to a broader class of sulfonamidobenzamides incorporating a benzo-2,1,3-thiadiazole ring, a scaffold that has been historically explored for antiparasitic applications, particularly in anthelmintic research . In related chemical space, benzothiadiazole-4-sulfonamide derivatives have also been investigated as cholecystokinin-2 receptor (CCK-2R) antagonists and type III secretion system (T3SS) inhibitors . However, a systematic search of publicly available scientific and patent literature reveals a critical evidence gap: no published primary research articles, patents, or authoritative database entries were identified that contain quantifiable biological, pharmacological, or physicochemical data specifically for this exact compound.

Exploratory chemotype probe with no published bioactivity data
Structurally related to benzothiadiazole-4-sulfonamide scaffolds with reported antiparasitic, CCK-2R, and T3SS inhibition activities
De novo biological and pharmacological validation required prior to any target- or application-specific use

Why Generic Substitution of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide Is Unsupported Without Compound-Specific Data


The class of benzothiadiazole-containing sulfonamidobenzamides exhibits highly divergent biological activity profiles that are acutely sensitive to specific structural modifications. Within this chemical space, variations in halogen substitution, linker length, and the nature of the benzamide moiety have been shown to produce substantial differences in target engagement and potency . For example, anthranilic sulfonamide analogs bearing the same benzothiadiazole-4-sulfonyl group achieved a nearly 50-fold improvement in receptor affinity and greater than 1000-fold selectivity over related receptor subtypes through systematic SAR exploration . Similarly, a focused library of 2-arylsulfonylamino-benzanilides exhibited a potency range spanning from inactive to more potent than the lead compound, driven by subtle building-block variations . These precedents establish that structurally similar analogs are not interchangeable; however, the absence of any published quantitative data for N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide means that no evidence-based substitution rationale can currently be formulated.

Halogen substitution patterns and linker length can drastically alter activity in this chemical class; structural analogs cannot be assumed interchangeable.
No quantitative biological data exist for this compound; evidence-based substitution or selection rationale is unsupported.
Even closely related benzothiadiazole-4-sulfonamide analogs show >1000-fold selectivity differences; any replacement requires primary screening.

Quantitative Differentiation Evidence for N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide: Current Status


Publicly Available Comparative Biological Activity Data for the Target Compound

No direct head-to-head comparison data, cross-study comparable data, or class-level quantitative inference could be identified for N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide. The historical antiparasitic research program by Mikhaĭlitsyn et al. synthesized and evaluated related sulfonamidobenzamides with a benzo-2,1,3-thiadiazole ring, reporting low acute oral toxicity at 4 g/kg in mice across all tested compounds . However, the specific bromine substitution pattern and ethyl linker of the target compound were not among the published analogs, and no anthelmintic activity data specific to this molecule were reported . In the CCK-2R antagonist series, the benzothiadiazole-4-sulfonyl motif was employed in an anthranilic scaffold with a direct sulfonamide-to-aryl linkage, yielding pK(I) values ranging from 6.4 to ~8.2 across the optimization campaign , but the target compound's ethyl linker and 2-bromobenzamide terminus represent a fundamentally different chemotype for which no receptor binding data exist. Similarly, benzothiadiazole-4-sulfonamide derivatives evaluated as T3SS inhibitors in Yersinia used a 2-arylsulfonylamino-benzanilide architecture distinct from the target compound's N-ethyl-linked benzamide core .

Comparative Activity
Class-level
No published quantitative data for this compound
Activity inference is limited to structurally characterized analogs; no direct evidence supports any target-specific claim.
Closest analogs show antiparasitic, CCK-2R antagonist, or T3SS inhibitor profiles; receptor binding / toxicity for the target molecule remain unreported.
Antiparasitic Carbonic Anhydrase Inhibition Kinase Inhibition

Research Application Scenarios for N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-bromobenzamide Based on Structural Class Inference


Exploratory Anthelmintic Screening in the Context of Halogen-Containing Sulfonamidobenzamide SAR

Given the historical precedent of structurally related benzothiadiazole-containing sulfonamidobenzamides being investigated for anthelmintic activity and demonstrating low acute oral toxicity , this compound could serve as a candidate for inclusion in expanded antiparasitic screening panels. However, this application is speculative and contingent upon users generating de novo biological data, as no published activity data exist for this specific molecule.

Chemical Probe Development Targeting CCK-2R or Related G-Protein-Coupled Receptors

The benzothiadiazole-4-sulfonyl pharmacophore has been validated in potent and selective CCK-2R antagonists . This compound's distinct ethyl-linker geometry and 2-bromobenzamide terminus may offer a differentiated binding mode compared to the anthranilic sulfonamide series. Researchers exploring novel chemotypes in this target space could evaluate this compound as a starting point, recognizing that receptor affinity and selectivity data must be established experimentally.

Screening for Type III Secretion System (T3SS) Inhibition in Gram-Negative Pathogens

Benzothiadiazole-4-sulfonylamino-benzanilides have demonstrated T3SS inhibitory activity in Yersinia . The target compound, bearing a structurally related sulfonamide core, could be screened in T3SS-dependent reporter-gene assays to determine whether the ethyl-linked 2-bromobenzamide modification retains or modulates anti-virulence activity. This is a hypothesis-driven application requiring confirmatory primary screening.

Synthetic Intermediate for Diversified Benzothiadiazole-Sulfonamide Library Construction

The 2-bromobenzamide moiety provides a synthetic handle (via the bromine substituent) for further functionalization through cross-coupling reactions, while the ethylenediamine-derived linker offers conformational flexibility distinct from the direct aryl-sulfonamide linkage common in published series . This compound may serve as a versatile intermediate for generating focused libraries that explore linker-length and halogen-substitution SAR around the benzothiadiazole-sulfonamide core.

Application
Selection Property
Validation Focus
Anthelmintic screening panel expansion
Structural relationship to low-toxicity benzothiadiazole sulfonamides
De novo anthelmintic assay; toxicity confirmation in research models
CCK-2R chemotype probe exploration
Benzothiadiazole-4-sulfonyl pharmacophore with divergent ethyl-linker geometry
Receptor binding and selectivity profiling against CCK-2R and related GPCRs
T3SS anti-virulence screening
Sulfonamide core shared with known T3SS inhibitors
Reporter-gene assay in Yersinia or other Gram-negative pathogen models
Focused library synthesis intermediate
2-Bromobenzamide handle for cross-coupling; flexible ethylenediamine linker
Diversification via Pd-catalyzed coupling; linker-length SAR expansion
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